molecular formula C7H9N3O B1313129 2,3-Diaminobenzamide CAS No. 711007-44-2

2,3-Diaminobenzamide

Cat. No. B1313129
M. Wt: 151.17 g/mol
InChI Key: NAWJZCSEYBQUGY-UHFFFAOYSA-N
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Description

2,3-Diaminobenzamide is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 g/mol . The IUPAC name for this compound is 2,3-diaminobenzamide . The compound is represented by the canonical SMILES notation as C1=CC(=C(C(=C1)N)N)C(=O)N .


Molecular Structure Analysis

The InChI representation of 2,3-Diaminobenzamide is InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) . The InChIKey for this compound is NAWJZCSEYBQUGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diaminobenzamide include a density of 1.3±0.1 g/cm³, a boiling point of 315.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 95.1 Ų .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

2,3-Diaminobenzamide plays a crucial role in the synthesis of benzimidazole derivatives. A study demonstrated a green and efficient method for synthesizing 2-substituted-1H-4-carboxamide benzimidazole, starting from 2,3-diaminobenzamide. This method is notable for being metal-free, selective, and environmentally friendly, indicating the potential of 2,3-diaminobenzamide in green chemistry applications (Zhang et al., 2019).

Anti-proliferative Agents in Cancer Research

In cancer research, 2,3-diaminobenzamide derivatives have been identified as potential anti-proliferative agents. A study focusing on 2,5-diaminobenzamide derivatives found that these compounds exhibited growth inhibitory activity against human cancer cell lines, with one compound showing notable efficacy. This indicates the potential of 2,3-diaminobenzamide derivatives in developing new cancer therapies (Lee et al., 2009).

Molecular Structure and Spectroscopy Analysis

The molecular structure and spectroscopy of diamino benzamide derivatives, like 2,6-dichlorobenzamide, have been extensively studied. These studies provide insights into the molecular configurations, vibrational spectra, and thermodynamic parameters of such compounds. This research contributes to a deeper understanding of the physical and chemical properties of diamino benzamides, which can be essential in various scientific fields (Tao et al., 2016).

Detection of Mercuric Ions

2,3-Diaminobenzamide derivatives have been used in the development of sensors for detecting mercuric ions in aqueous media. Such applications are crucial for environmental monitoring and ensuring water safety. The study demonstrated the synthesis of novel tribenzamides from diamino benzamides, which were effective in sensing mercuric ions at extremely low concentrations, underlining the environmental applications of these compounds (Manzoor et al., 2022).

Polymer-Assisted Solution-Phase Library Synthesis

The use of 2,3-diaminobenzamide in polymer-assisted solution-phase (PASP) library synthesis has been reported. This method is used for the high-yielding synthesis of functionalized diaminobenzamides, demonstrating the compound's utility in facilitating complex chemical syntheses. This approach is significant in the field of combinatorial chemistry, where it can be used to create large libraries of diverse compounds for various applications (South et al., 2000).

Chemosensors for Ionic and Reactive Oxygen Species

2,3-Diaminomaleonitrile, a related compound, has been utilized in the development of chemosensors for sensing ionic and reactive oxygen species. These chemosensors are important for environmental monitoring, medical diagnostics, and industrial processes. The study highlighted the versatility of diaminomaleonitrile in creating molecular architectures for sensor applications (Aruna et al., 2019)

Safety And Hazards

The safety data sheet for 2,3-Diaminobenzamide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also suggests using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2,3-diaminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWJZCSEYBQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440634
Record name 2,3-diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminobenzamide

CAS RN

711007-44-2
Record name 2,3-diaminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 206 g (1.14 mol) of 6 and 20.6 g of 10% Pd on charcoal in 824 ml of THF and 824 ml of methanol was hydrogenated with a total of 6 equivalents of hydrogen (130 l) at 2048° C. over 24 h. The mixture was filtrated and the solvents were evaporated.
Name
Quantity
206 g
Type
reactant
Reaction Step One
Name
Quantity
824 mL
Type
solvent
Reaction Step One
Quantity
824 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
catalyst
Reaction Step One
Quantity
130 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
LJ Zhang, K Yang, CY Li, YQ Sun - Chemical Papers, 2019 - Springer
In this work, a simple and green method for the convenient synthetic protocol of 2-substituted-1H-4-carboxamide benzimidazole was reported from 2,3-diaminobenzamide and a variety …
Number of citations: 0 link.springer.com
AW White, NJ Curtin, BW Eastman, BT Golding… - Bioorganic & medicinal …, 2004 - Elsevier
The synthesis and biological evaluation of a new series of amine-substituted 2-arylbenzimidazole-4-carboxamide inhibitors of the DNA-repair enzyme poly(ADP-ribose) polymerase-1 (…
Number of citations: 105 www.sciencedirect.com
T Kálai, M Balog, A Szabó, G Gulyás… - Journal of medicinal …, 2009 - ACS Publications
4-Carboxamidobenzimidazoles were previously described as PARP inhibitor compounds. Here we report upon 4-carboxamido-1H-benzimidazoles substituted in the 2-position with …
Number of citations: 63 pubs.acs.org
TD Penning, GD Zhu, VB Gandhi, J Gong… - Bioorganic & Medicinal …, 2008 - Elsevier
We have developed a series of cyclic amine-containing benzimidazole carboxamide poly(ADP-ribose)polymerase (PARP) inhibitors, with good PARP-1 enzyme potency, as well as …
Number of citations: 116 www.sciencedirect.com
R Min, W Wu, M Wang, L Tang, D Chen, H Zhao… - Molecules, 2019 - mdpi.com
A series of benzimidazole carboxamide derivatives have been synthesized and characterized by 1 H-NMR, 13 C-NMR and HRMS. PARP inhibition assays and cellular proliferation …
Number of citations: 13 www.mdpi.com
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org
GD Zhu, VB Gandhi, J Gong, S Thomas, Y Luo… - Bioorganic & medicinal …, 2008 - Elsevier
Poly(ADP-ribose) polymerases (PARPs) play significant roles in various cellular functions including DNA repair and control of RNA transcription. PARP inhibitors have been …
Number of citations: 65 www.sciencedirect.com
J Ishida, H Yamamoto, Y Kido, K Kamijo… - Bioorganic & medicinal …, 2006 - Elsevier
We disclose herein our efforts aimed at discovery of selective PARP-1 and PARP-2 inhibitors. We have recently discovered several novel classes of quinazolinones, quinazolidinones, …
Number of citations: 112 www.sciencedirect.com
KL Arienti, A Brunmark, FU Axe… - Journal of medicinal …, 2005 - ACS Publications
The discovery of a series of novel, potent, and highly selective inhibitors of the DNA damage control kinase chk2 is disclosed. Here we report the first SAR study around inhibitors of this …
Number of citations: 203 pubs.acs.org
M Chen, H Huang, K Wu, Y Liu, L Jiang… - Drug Development …, 2022 - Wiley Online Library
Although 1H‐benzo[d]imidazole‐4‐carboxamide derivatives have been explored for a long time, the structure–activity relationship of the substituents in the hydrophobic pocket (AD …
Number of citations: 5 onlinelibrary.wiley.com

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